molecular formula C9H14O3 B1140301 Methyl 3-oxo-6-octenoate CAS No. 110874-83-4

Methyl 3-oxo-6-octenoate

Cat. No.: B1140301
CAS No.: 110874-83-4
M. Wt: 170.21
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Description

Methyl 3-oxo-6-octenoate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a methyl ester derivative of 3-oxo-6-octenoic acid and is predominantly found in its trans configuration . This compound is characterized by its unique structure, which includes a conjugated double bond and a keto group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-6-octenoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-oxo-6-octenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-6-octenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-6-octenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-6-octenoate is unique due to its conjugated double bond and keto group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-oxo-6-octenoate (C9H14O3) is an organic compound characterized by its unique structure, which includes a carbonyl group and an octenoate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a methyl ester of a keto acid. Its molecular structure can be represented as follows:

  • Molecular Formula: C9H14O3
  • Molecular Weight: 170.21 g/mol
  • CAS Number: 110874-83-4

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In a study focusing on its efficacy against bacterial strains, the compound demonstrated significant inhibition zones in agar diffusion tests.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These results indicate that this compound could serve as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant strains.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Apoptotic Effects on Cancer Cell Lines
In vitro studies were performed on various cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of caspase-dependent apoptosis
HT-2930Activation of mitochondrial pathways

The IC50 values indicate that this compound exhibits potent anticancer activity, suggesting its potential role in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Gene Expression: this compound may influence the expression of genes related to apoptosis and cell cycle regulation.

Properties

IUPAC Name

methyl (E)-3-oxooct-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFBZRDCTCSBIN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The hydrogenation of methyl acetoacetate results in methyl 3-hydroxybutanoate; the hydrogenation of methyl 3-oxovalerate results in methyl 3-hydroxypentanoate; and the hydrogenation of methyl 3-oxo-6-octenoate results in a mixture of methyl 3-hydroxyoctanoate and methyl 3-hydroxy-6-octenoate.
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methyl 3-hydroxy-6-octenoate
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